molecular formula C23H17F3N2S B3037114 3-(benzylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 439108-57-3

3-(benzylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No.: B3037114
CAS No.: 439108-57-3
M. Wt: 410.5 g/mol
InChI Key: CMLVJGKAMRULDD-UHFFFAOYSA-N
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Description

3-(Benzylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile is a novel organic compound of interest within the fields of chemistry and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis of 3-(benzylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile typically begins with cyclopenta[c]pyridine derivatives.

  • Stepwise Reactions

    • Nucleophilic Substitution: : Introduction of the benzylsulfanyl group through nucleophilic substitution reactions.

    • Electrophilic Aromatic Substitution: : Addition of the trifluoromethyl phenyl group under electrophilic aromatic substitution conditions.

  • Reaction Conditions: : Reactions are often conducted in the presence of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial-scale production may involve optimization of the reaction conditions to ensure scalability, safety, and cost-effectiveness. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation reactions resulting in sulfoxide or sulfone derivatives.

  • Reduction: : Reduction of the nitrile group to produce corresponding amines.

  • Substitution: : Various substitution reactions at the phenyl or pyridine rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride, borane.

  • Catalysts: : Palladium, platinum catalysts for hydrogenation reactions.

Major Products

  • Oxidation: : Sulfoxide and sulfone derivatives.

  • Reduction: : Amines and imines.

  • Substitution: : Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

  • Used as intermediates in the synthesis of more complex organic molecules.

Biology

Medicine

  • Investigated for pharmacological properties including anti-inflammatory, antiviral, and anticancer activities.

Industry

  • Utilized in the development of advanced materials and as precursors for specialty chemicals.

Mechanism of Action

3-(Benzylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile exerts its effects through multiple mechanisms:

  • Molecular Targets: : May target specific enzymes or receptors, modulating their activity.

  • Pathways Involved: : Could influence various cellular signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzylsulfanyl)-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

  • 1-[3-(Trifluoromethyl)phenyl]-3-thio-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

  • 3-(Methylthio)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

Uniqueness

This compound's unique combination of benzylsulfanyl and trifluoromethyl phenyl groups distinguishes it from others by potentially offering enhanced stability, solubility, and biological activity.

There you have it! An exploration into the depths of 3-(benzylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile, packed with fascinating details. Hope you find this detailed breakdown illuminating!

Properties

IUPAC Name

3-benzylsulfanyl-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N2S/c24-23(25,26)17-9-4-8-16(12-17)21-19-11-5-10-18(19)20(13-27)22(28-21)29-14-15-6-2-1-3-7-15/h1-4,6-9,12H,5,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMLVJGKAMRULDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=NC(=C2C#N)SCC3=CC=CC=C3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(benzylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
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3-(benzylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
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3-(benzylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
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3-(benzylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
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3-(benzylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
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3-(benzylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile

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